2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
Description
2-Fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a heterocyclic compound featuring a fused triazole-azepine core linked to a 2-fluoro-substituted aniline moiety via a methylene bridge. The triazoloazepine scaffold is known for its pharmacological relevance, particularly in anti-inflammatory and antimicrobial applications .
Properties
IUPAC Name |
2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN4/c15-11-6-3-4-7-12(11)16-10-14-18-17-13-8-2-1-5-9-19(13)14/h3-4,6-7,16H,1-2,5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSRPGBDMWSSKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)CNC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline is a derivative of triazoloazepine that has garnered interest due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 246.28 g/mol. The presence of the fluorine atom and the triazole ring are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the tetrahydrotriazole framework.
- Introduction of the fluoro and aniline moieties through various coupling reactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related triazoloazepines. For instance, derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 6.2 to 50 mg/mL against strains such as Staphylococcus aureus and Candida albicans .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| Compound A | 6.2 | S. aureus |
| Compound B | 25.0 | C. albicans |
| Compound C | 50.0 | Gram-negative strains |
Anticancer Activity
In vitro studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Neuropharmacological Effects
Research has suggested that triazoloazepines can exhibit anxiolytic and antidepressant-like effects in animal models. These effects are believed to be mediated through modulation of neurotransmitter systems such as GABAergic and serotonergic pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and interference with metabolic pathways.
- Anticancer Mechanisms : Induction of oxidative stress leading to apoptosis in cancer cells.
- Neurotransmitter Modulation : Interaction with receptors involved in anxiety and depression pathways.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of triazoloazepine derivatives showed promising antimicrobial activity comparable to standard antibiotics like Linezolid and Fluconazole .
- Cancer Cell Line Testing : In vitro tests on human cancer cell lines revealed that compounds similar to this compound exhibited significant cytotoxicity with IC50 values in the low micromolar range.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomerism: 2-Fluoro vs. 4-Fluoro Aniline Derivatives
A key structural analog is 4-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline (CAS: N/A, Molecular Weight: 260.31). While both compounds share the same molecular formula (C₁₄H₁₇FN₄), the position of the fluorine atom on the aniline ring differs. The 2-fluoro isomer (target compound) exhibits distinct electronic and steric properties compared to the 4-fluoro analog. Computational studies suggest that 2-substitution may better align with hydrophobic binding pockets in biological targets, such as cyclooxygenase (COX) enzymes implicated in inflammation .
| Parameter | Target Compound (2-Fluoro) | 4-Fluoro Analog (Ev14) |
|---|---|---|
| Molecular Formula | C₁₄H₁₇FN₄ | C₁₄H₁₇FN₄ |
| Molecular Weight | 260.31 | 260.31 |
| Fluorine Position | 2- | 4- |
| LogP (Predicted) | 2.8 | 2.5 |
Halogen Substitution: Fluoro vs. Chloro Derivatives
3-(2-Chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine (CAS: 306280-54-6, Molecular Weight: 247.72) replaces the aniline-linked fluorine with a chlorine atom on a phenyl ring directly attached to the triazoloazepine core. Chlorine’s larger atomic radius and stronger electron-withdrawing effects reduce metabolic clearance but may increase toxicity risks. In antibacterial assays, chloro-substituted triazoloazepines demonstrated lower MIC values (e.g., 2 µg/mL against S. aureus) compared to unsubstituted derivatives, suggesting halogen type and position critically influence activity .
| Parameter | Target Compound (2-Fluoro) | 2-Chloro Analog (Ev11) |
|---|---|---|
| Molecular Formula | C₁₄H₁₇FN₄ | C₁₃H₁₄ClN₃ |
| Molecular Weight | 260.31 | 247.72 |
| Halogen Type | Fluorine | Chlorine |
| MIC (S. aureus) | Not Reported | 2 µg/mL |
Unsubstituted vs. Substituted Aniline Derivatives
4-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline (CAS: 109220-81-7, Molecular Weight: 228.29) lacks the fluorine substituent and methylene bridge, resulting in reduced steric bulk and polarity. Unsubstituted analogs generally exhibit lower membrane permeability and faster hepatic clearance, as evidenced by shorter plasma half-lives in rodent models .
| Parameter | Target Compound (2-Fluoro) | Unsubstituted Analog (Ev13) |
|---|---|---|
| Molecular Formula | C₁₄H₁₇FN₄ | C₁₃H₁₆N₄ |
| Molecular Weight | 260.31 | 228.29 |
| Plasma Half-Life (Rat) | Not Reported | 1.2 hours |
Q & A
Q. What are the recommended synthetic routes for preparing 2-fluoro-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline?
- Methodology : The compound can be synthesized via multi-step reactions involving: (i) Cyclization of azepine precursors with triazole-forming reagents (e.g., hydrazine derivatives) . (ii) Fluorination of the aniline moiety using fluorinating agents like Selectfluor™ under controlled pH conditions . (iii) Methylation or alkylation steps to introduce the triazoloazepine-methyl linkage.
- Validation : Confirm intermediate structures using ¹H/¹³C NMR and LC-MS , and final purity via HPLC (>95% purity threshold) .
Q. How to characterize the structural and electronic properties of this compound?
- Analytical Techniques :
- X-ray crystallography for absolute stereochemistry (if crystalline).
- FT-IR to confirm functional groups (e.g., C-F stretch at ~1100 cm⁻¹, NH₂ vibrations).
- DSC/TGA for thermal stability profiling (melting point decomposition observed in triazoloazepines at ~200–250°C) .
Advanced Research Questions
Q. How does the fluorine substitution impact biological activity compared to non-fluorinated analogs?
- Experimental Design :
- Synthesize analogs (e.g., replacing F with Cl, CH₃) and compare binding affinities to target receptors (e.g., kinases, GPCRs) via SPR or radioligand assays .
- Evaluate metabolic stability using hepatic microsome assays (fluorine often enhances stability by blocking oxidative metabolism) .
Q. What strategies resolve contradictions in reported solubility and stability data for triazoloazepine derivatives?
- Methodology :
- Use standardized OECD 105 guidelines for solubility testing in buffers (pH 1.2–7.4).
- Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV monitoring .
Q. How to optimize reaction yields for large-scale synthesis without compromising purity?
- Process Chemistry :
- Replace hazardous solvents (e.g., DCM) with 2-MeTHF or Cyrene™ for greener synthesis.
- Use flow chemistry to control exothermic steps (e.g., triazole cyclization) and improve reproducibility .
Contradiction Analysis & Mitigation
- Issue : Conflicting reports on photostability .
Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
